Dimethyl [2-(3-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [2-(3-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate is a complex organic compound with a unique structure that includes a nitrophenyl group, an oxazole ring, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as nitrobenzene derivatives, phosphonate esters, and amines under specific reaction conditions like controlled temperature and pH .
Industrial Production Methods
Industrial production methods for this compound may include the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-(3-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperature, pH, and solvent choice to optimize the reaction outcomes .
Major Products
Major products formed from these reactions include various substituted oxazoles, nitro derivatives, and amino derivatives, which can be further utilized in different applications .
Scientific Research Applications
Dimethyl [2-(3-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl [2-(3-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and phosphonate esters, such as:
- 2,5-Dimethyl-4-(3-nitrophenyl)pyridine
- Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)-3,5-pyridinedicarboxylate .
Uniqueness
Dimethyl [2-(3-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H20N3O6P |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-2-(3-nitrophenyl)-N-(2-phenylethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H20N3O6P/c1-26-29(25,27-2)19-18(20-12-11-14-7-4-3-5-8-14)28-17(21-19)15-9-6-10-16(13-15)22(23)24/h3-10,13,20H,11-12H2,1-2H3 |
InChI Key |
KTGVCMYORCDZCG-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.